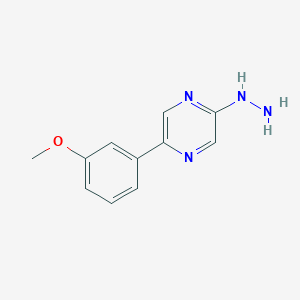

2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine

Description

2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine is a pyrazine derivative featuring a hydrazinyl group at position 2 and a 3-methoxyphenyl substituent at position 4. Pyrazines are nitrogen-containing heterocyclic compounds with a six-membered aromatic ring structure (two nitrogen atoms at positions 1 and 4). This compound’s unique substitution pattern positions it as a candidate for diverse applications, including pharmaceuticals and agrochemicals, though its specific biological and physicochemical properties require further exploration .

Properties

CAS No. |

88066-72-2 |

|---|---|

Molecular Formula |

C11H12N4O |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

[5-(3-methoxyphenyl)pyrazin-2-yl]hydrazine |

InChI |

InChI=1S/C11H12N4O/c1-16-9-4-2-3-8(5-9)10-6-14-11(15-12)7-13-10/h2-7H,12H2,1H3,(H,14,15) |

InChI Key |

PTNIXXXMVAQWJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(C=N2)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine typically involves the reaction of 3-methoxyphenylhydrazine with a suitable pyrazine derivative. One common method involves the condensation of 3-methoxyphenylhydrazine with 2,3-dichloropyrazine under reflux conditions in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine undergoes several types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Structural Comparisons

Pyrazine derivatives vary widely in substituent type and position, significantly impacting their properties. Key structural analogs include:

| Compound Name | Substituents | Key Features |

|---|---|---|

| 2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine | 2-hydrazinyl, 5-(3-methoxyphenyl) | Unique hydrazine group for H-bonding; methoxyphenyl enhances aromaticity. |

| T-705 (Favipiravir) | 5-fluoro-3-hydroxypyrazine-2-carboxamide | Broad-spectrum antiviral activity via RNA polymerase inhibition. |

| 2-Methoxy-5-isopropylpyrazine | 2-methoxy, 5-isopropyl | Food additive with roasted/nutty aroma; used in flavor industries. |

| 2-Ethyl-3,6-dimethylpyrazine | 2-ethyl, 3,6-dimethyl | Maillard reaction product; contributes to roasted meat flavors. |

| 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-methylhydrazine | Pyridine-hydrazine hybrid | Agrochemical applications; structural flexibility for target binding. |

Key Observations :

- Hydrazinyl vs.

- Methoxyphenyl vs. Alkyl Groups : Compared to alkyl-substituted pyrazines (e.g., 2-ethyl-3,6-dimethylpyrazine), the 3-methoxyphenyl group may enhance π-π stacking interactions in biological systems .

- Synthetic Accessibility : Hydrazine-containing pyrazines (e.g., the target compound) often require specialized routes, such as condensation of hydrazine derivatives with diketones, whereas methyl/ethyl pyrazines are typically Maillard reaction byproducts .

Target Compound Insights :

- The hydrazinyl group’s ability to form hydrogen bonds (e.g., with protein backbone carbonyls) may enhance target engagement compared to non-polar alkyl substituents .

- Limited data exist on 3-methoxyphenylpyrazines, but related methoxy-substituted pyrazines (e.g., 2-methoxy-5-isopropylpyrazine) are non-pharmacologically active flavorants, suggesting substituent position critically determines function .

Electronic and Physicochemical Properties

Substituents influence electronic properties, solubility, and stability:

| Property | This compound | 2,5-Dimethylpyrazine | Pyrazine Carboxamides (e.g., T-705) |

|---|---|---|---|

| Electron Affinity | Moderate (hydrazinyl as electron donor) | Low (alkyl groups donate weakly) | High (carboxamide withdraws electrons) |

| Solubility | Likely polar (hydrazinyl enhances H-bonding) | Low (hydrophobic alkyl groups) | Moderate (carboxamide balances polarity) |

| Thermal Stability | Potentially low (hydrazine decomposition) | High (stable in Maillard reactions) | High (stable under physiological conditions) |

Key Findings :

- Pyrazine derivatives with electron-withdrawing groups (e.g., carboxamide) exhibit lower LUMO energies, enhancing n-type semiconductor behavior, whereas hydrazinyl groups may reduce this effect .

- The 3-methoxyphenyl group could increase aggregation propensity in solution, similar to pyrazine-based molecular ribbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.